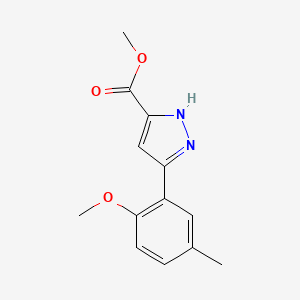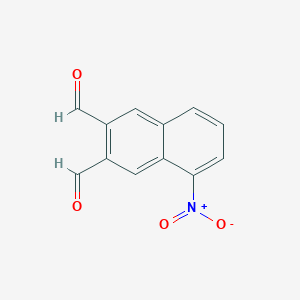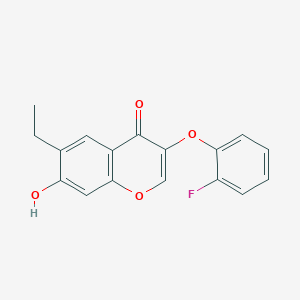
methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-甲氧基-5-甲基苯基)-1H-吡唑-5-羧酸甲酯是一种属于吡唑类的有机化合物。吡唑是含有两个氮原子分别位于 1 位和 2 位的五元杂环化合物。这种特殊化合物以苯环上的甲氧基和甲基以及吡唑环上的羧酸酯基为特征。
准备方法
合成路线和反应条件
3-(2-甲氧基-5-甲基苯基)-1H-吡唑-5-羧酸甲酯的合成通常涉及在酸性或碱性条件下使 2-甲氧基-5-甲基苯肼与乙酰乙酸乙酯反应形成吡唑环。然后在催化剂(如硫酸)的存在下,将所得中间体与甲醇酯化,得到最终产物。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、用于精确控制反应条件的自动化系统以及高效的纯化技术(如结晶或色谱法)以确保高产率和纯度。
化学反应分析
反应类型
3-(2-甲氧基-5-甲基苯基)-1H-吡唑-5-羧酸甲酯可以进行多种化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 酯基可以被还原成醇。
取代: 吡唑环上的氢原子可以被不同的官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 可以在适当条件下使用亲电试剂或亲核试剂(取决于所需的取代)。
形成的主要产物
氧化: 形成羟基化衍生物。
还原: 形成醇衍生物。
取代: 形成各种取代的吡唑衍生物。
科学研究应用
3-(2-甲氧基-5-甲基苯基)-1H-吡唑-5-羧酸甲酯在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 探索作为开发新型药物的潜在先导化合物。
工业: 用于开发新材料和化学工艺。
作用机制
3-(2-甲氧基-5-甲基苯基)-1H-吡唑-5-羧酸甲酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而起作用,从而调节其活性。确切的分子靶标和途径可能会因具体的应用和生物学环境而异。
相似化合物的比较
类似化合物
- 甲基 3-(2-甲氧基苯基)-1H-吡唑-5-羧酸甲酯
- 甲基 3-(2-甲基苯基)-1H-吡唑-5-羧酸甲酯
- 甲基 3-(2-甲氧基-4-甲基苯基)-1H-吡唑-5-羧酸甲酯
独特性
3-(2-甲氧基-5-甲基苯基)-1H-吡唑-5-羧酸甲酯的独特性在于苯环上甲氧基和甲基的特定位置,这会影响其化学反应性和生物活性。这种结构上的独特性会导致与其他类似化合物相比具有独特的特性和应用。
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-12(17-2)9(6-8)10-7-11(15-14-10)13(16)18-3/h4-7H,1-3H3,(H,14,15) |
InChI 键 |
GHKRNUHVFVDXCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)





![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)


![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)


